![molecular formula C9H8BrNO B1460533 2-(3-Bromo-4-methylphenoxy)acetonitrile CAS No. 1861576-55-7](/img/structure/B1460533.png)
2-(3-Bromo-4-methylphenoxy)acetonitrile
Overview
Description
“2-(3-Bromo-4-methylphenoxy)acetonitrile” is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . It is an important compound with potential for diverse applications in scientific experiments and industrial settings.
Molecular Structure Analysis
The InChI code for “2-(3-Bromo-4-methylphenoxy)acetonitrile” is 1S/C9H8BrN/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(3-Bromo-4-methylphenoxy)acetonitrile” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Organic Synthesis
Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Given that “2-(3-Bromo-4-methylphenoxy)acetonitrile” contains an acetonitrile group, it could potentially be used in similar applications.
Building Block in Conversion Reactions
The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . “2-(3-Bromo-4-methylphenoxy)acetonitrile” could potentially be used as a building block in similar conversion reactions.
Electrochemical Conversions
Acetonitrile is often involved in electrochemical conversions due to its good conductivity and environmentally friendly features . It’s possible that “2-(3-Bromo-4-methylphenoxy)acetonitrile” could be used in similar electrochemical conversions.
Synthesis of Nitrogen-Containing Compounds
Acetonitrile can be used to afford nitrogen-containing compounds or nitrile-containing compounds . “2-(3-Bromo-4-methylphenoxy)acetonitrile”, with its nitrile group, could potentially be used in the synthesis of such compounds.
Benzylic Bromination
Benzylic bromination is a common reaction in organic synthesis . Given that “2-(3-Bromo-4-methylphenoxy)acetonitrile” contains a bromine atom, it could potentially be used in reactions involving benzylic bromination.
Protection of Functional Groups
Certain brominating reagents have been used for the protection of functional groups in organic synthesis . “2-(3-Bromo-4-methylphenoxy)acetonitrile” could potentially be used in similar applications due to its bromine atom.
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation. Safety precautions include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
2-(3-bromo-4-methylphenoxy)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-3,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMCOEALJFHZOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methylphenoxy)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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